2-[4-Oxo-3-(prop-2-en-1-yl)-3,4-dihydrophthalazin-1-yl]acetic acid
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Overview
Description
2-[4-Oxo-3-(prop-2-en-1-yl)-3,4-dihydrophthalazin-1-yl]acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PDP or Phthalazinone-2,4-dione-3-propylene glycol acetal.
Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives. For instance:
- Compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited anti-inflammatory and analgesic activities .
- Molecular docking studies suggest that certain 2,3-diaryl-4(3H)-quinazolinones containing p-benzene-sulfonamide moieties at C-2 and phenyl rings at N-3 have potent COX-2 inhibitory activity .
- 1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and indole were investigated for in vitro antitubercular activity .
Antiviral Activity
Anti-Inflammatory and Analgesic Properties
COX-2 Inhibition
Antitubercular Activity
Phosphorus Heterocycles Synthesis
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Similar compounds have been shown to interact with their targets resulting in various biological activities .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, suggesting that they may affect multiple pathways .
Result of Action
Similar compounds have been reported to exhibit various biological activities , which could suggest potential effects of this compound.
properties
IUPAC Name |
2-(4-oxo-3-prop-2-enylphthalazin-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-2-7-15-13(18)10-6-4-3-5-9(10)11(14-15)8-12(16)17/h2-6H,1,7-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYGFRZCELCKDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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